8-Iodooct-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-iodooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15I/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRJYHWTXTYAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551911 | |

| Record name | 8-Iodooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38380-55-1 | |

| Record name | 8-Iodooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Iodooct-1-ene: A Versatile Bifunctional Synthon

Introduction: Unveiling a Key Synthetic Building Block

8-Iodooct-1-ene is a bifunctional organic molecule that serves as a highly valuable intermediate in modern organic synthesis. Possessing both a terminal alkene and a primary alkyl iodide, this compound offers two distinct reactive sites, allowing for sequential and orthogonal chemical transformations. The presence of the soft iodide leaving group makes the terminal carbon exceptionally susceptible to nucleophilic substitution and a prime candidate for a variety of carbon-carbon bond-forming reactions. Simultaneously, the vinyl group provides a handle for alkene metathesis, addition reactions, and polymerizations. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, tailored for researchers and professionals in drug development and materials science.

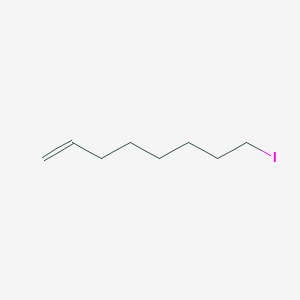

The structural formula for this compound is presented below:

CH₂=CH(CH₂)₆I

Physicochemical and Structural Properties

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₅I | - |

| Molecular Weight | 238.11 g/mol | [2] |

| Appearance | Predicted: Colorless to pale yellow liquid | Analogy to iodoalkanes |

| Boiling Point | Predicted: ~225-235 °C at 760 mmHg | Estimation |

| Density | Predicted: ~1.3 g/mL | Estimation |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, THF, dichloromethane) | General principle |

| SMILES | C=CCCCCCI | [2] |

| InChIKey | XBRJYHWTXTYAOC-UHFFFAOYSA-N | [2] |

Synthesis of this compound: A Practical Approach

The most direct and efficient laboratory-scale synthesis of this compound is achieved via a Finkelstein reaction. This classic Sₙ2 reaction involves the treatment of a more readily available alkyl halide, such as 8-bromooct-1-ene, with an excess of sodium iodide in a suitable solvent like acetone.[3] The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone, effectively removing it from the equilibrium in accordance with Le Châtelier's principle.[4][5]

8-Bromooct-1-ene is a commercially available starting material, making this a convenient and high-yielding route.[6][7][8]

Experimental Protocol: Synthesis of this compound from 8-Bromooct-1-ene

This protocol is adapted from a similar, well-established procedure for the synthesis of 6-iodo-1-hexene published in Organic Syntheses.[9]

Materials:

-

8-Bromooct-1-ene (1.0 eq.)

-

Anhydrous Sodium Iodide (1.5 eq.)

-

Anhydrous Acetone

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 8-bromooct-1-ene and anhydrous acetone.

-

Anhydrous sodium iodide is added to the flask.

-

The resulting suspension is heated to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the bulk of the acetone.

-

The residue is partitioned between diethyl ether and water. The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual iodine) and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield this compound, which can be further purified by vacuum distillation if necessary.

Caption: Synthetic pathway for this compound via the Finkelstein reaction.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound dictates its reactivity profile, allowing for a range of selective transformations.

Reactions at the Carbon-Iodine Bond

The C-I bond is the weakest of the carbon-halogen bonds, making the primary iodide an excellent leaving group in nucleophilic substitution reactions (Sₙ2).[8] This allows for the facile introduction of a variety of nucleophiles at the terminal position.

Furthermore, the primary iodide can be readily converted into an organometallic species. For instance, reaction with magnesium metal in dry ether yields the corresponding Grignard reagent, oct-7-en-1-ylmagnesium iodide. This transformation converts the electrophilic carbon into a potent nucleophile, which can then be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[4] The Grignard reagent derived from the bromo-analog has been employed in the synthesis of natural products, highlighting the synthetic potential of this approach.[6]

The iodoalkane moiety is also an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of C(sp³)–C(sp²), and C(sp³)–C(sp³) bonds.

Reactions of the Terminal Alkene

The terminal double bond is amenable to a wide array of classic alkene transformations, including:

-

Electrophilic Addition: Reactions with reagents like HBr (in the absence of peroxides), Br₂, and water (under acidic catalysis) will follow Markovnikov's rule.

-

Radical Addition: In the presence of radical initiators, HBr will add in an anti-Markovnikov fashion.

-

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the double bond to yield the terminal primary alcohol.

-

Oxidative Cleavage: Ozonolysis can cleave the double bond to yield heptanal and formaldehyde.

-

Thiol-ene "Click" Reactions: The terminal alkene can readily participate in radical-mediated thiol-ene reactions to form thioethers, a powerful tool in materials science and bioconjugation.[10][11]

The orthogonality of these two functional groups is a key feature. For example, one can perform a Grignard reaction at the iodide terminus while leaving the alkene intact, and subsequently functionalize the alkene.

Caption: Reactivity map of this compound's two functional groups.

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile building block in the synthesis of complex molecules, particularly in the fields of natural product synthesis and drug discovery.

-

Natural Product Synthesis: Long-chain bifunctional molecules are crucial for the construction of many natural products, including polyketides and fatty acid derivatives. This compound can serve as a precursor for introducing an eight-carbon chain with reactive handles at both ends, facilitating fragment coupling strategies.[12][13]

-

Drug Discovery: The octene chain can be incorporated into drug scaffolds to enhance lipophilicity, which can be crucial for membrane permeability and bioavailability. The terminal iodide and alkene provide sites for the attachment of pharmacophores or for linking to other molecules to create prodrugs or targeted drug delivery systems.[14][15]

-

Materials Science: As a monomer containing a reactive alkyl halide, it can be used to synthesize functional polymers. The iodide can serve as an initiation site for certain types of living polymerization or as a post-polymerization modification handle.

Spectroscopic Characterization

Precise structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra are not widely published, the expected features can be accurately predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the vinyl group and the methylene group adjacent to the iodine atom.[16][17][18][19]

-

~5.8 ppm (ddt): The internal vinyl proton (CH =CH₂), showing coupling to the cis and trans vinyl protons and the adjacent methylene group.

-

~5.0 ppm (m): The two terminal vinyl protons (CH=CH ₂).

-

~3.2 ppm (t): The methylene protons adjacent to the iodine atom (-CH₂I ), deshielded by the electronegative iodine.

-

~2.0 ppm (q): The allylic methylene protons (=CH-CH ₂-).

-

~1.2-1.9 ppm (m): The remaining methylene protons of the alkyl chain.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different electronic environments of the carbon atoms.[16][17][18][19]

-

~139 ppm: The internal vinyl carbon (C H=CH₂).

-

~114 ppm: The terminal vinyl carbon (CH=C H₂).

-

~34 ppm: The allylic methylene carbon (=CH-C H₂-).

-

~28-33 ppm: The internal methylene carbons of the alkyl chain.

-

~7 ppm: The terminal methylene carbon adjacent to the iodine atom (-C H₂I).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the alkene and alkyl iodide functionalities.[20][21]

-

~3080 cm⁻¹: C-H stretch of the sp² hybridized carbons of the alkene.

-

~2850-2960 cm⁻¹: C-H stretch of the sp³ hybridized carbons of the alkyl chain.

-

~1640 cm⁻¹: C=C stretching vibration of the terminal alkene.

-

~910 and 990 cm⁻¹: Out-of-plane C-H bending vibrations of the terminal alkene.

-

~500-600 cm⁻¹: C-I stretching vibration.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 238 may be observed. Key fragmentation patterns would include:[22][23]

-

Loss of I• (m/z 111): Cleavage of the C-I bond to give the C₈H₁₅⁺ cation. This is often a prominent peak.

-

Loss of C₆H₁₂I• (m/z 41): Fragmentation at the allylic position.

-

A series of peaks separated by 14 amu (CH₂) corresponding to the fragmentation of the alkyl chain.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with most alkyl iodides, it is expected to be a skin and eye irritant.[24] It is light-sensitive and should be stored in a cool, dark place under an inert atmosphere to prevent decomposition.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[18]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a synthetically versatile molecule whose value lies in its bifunctional nature. The distinct and predictable reactivity of the primary iodide and the terminal alkene allows for its use as a strategic building block in the assembly of complex molecular architectures. Its straightforward synthesis from commercially available precursors further enhances its appeal to the synthetic chemist. This guide has outlined its fundamental properties, synthesis, reactivity, and applications, providing a solid foundation for its incorporation into advanced synthetic workflows in pharmaceutical and materials research.

References

-

Reddit. How reliable actually is the nmr prediction spectra tool in chemdraw?[Link]

-

Wikipedia. Finkelstein reaction. [Link]

-

PubMed. Electrophilic monoiodination of terminal alkenes. [Link]

-

YouTube. ChemDraw tutorial 4 - Prediction of NMR. [Link]

-

YouTube. How to predict NMR Shifts of any compound using ChemDraw?[Link]

-

Gaussian. Comparing NMR Methods in ChemDraw and Gaussian. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy. [Link]

-

ChemSynthesis. 8-iodo-1-octene. [Link]

-

National Institutes of Health. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction. [Link]

-

Spectroscopy Online. The Infrared Spectroscopy of Alkenes. [Link]

-

Organic Syntheses. 6-IODO-1-HEXENE. [Link]

-

National Institutes of Health. Total synthesis of natural products using hypervalent iodine reagents. [Link]

-

ACS Publications. Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. [Link]

-

ChemSynthesis. 8-iodo-1-octene. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

SATHEE. Finkelstein Reaction. [Link]

-

ResearchGate. Representative examples of natural products with iodide functionality. [Link]

-

Wikipedia. Grignard reagent. [Link]

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

J&K Scientific LLC. Finkelstein Reaction. [Link]

-

YouTube. Mass Spectral Fragmentation Pathways. [Link]

-

PubChem. 8-Iodo-1-octyne. [Link]

-

National Institutes of Health. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. [Link]

-

SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds. [Link]

-

ResearchGate. Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. [Link]

-

ResearchGate. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions. [Link]

-

National Institutes of Health. Iodine(III) Reagents in Radical Chemistry. [Link]

-

National Institutes of Health. Recent Advances in Iodine-Mediated Radical Reactions. [Link]

-

National Institutes of Health. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. [Link]

Sources

- 1. ChemNMR - Putting ChemNMR to the Test [upstream.ch]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. Finkelstein Reaction [organic-chemistry.org]

- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 6. Electrophilic monoiodination of terminal alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. byjus.com [byjus.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Recent Advances in Iodine-Mediated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

- 16. reddit.com [reddit.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. gaussian.com [gaussian.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis of 8-Iodooct-1-ene

Introduction

8-Iodooct-1-ene is a valuable bifunctional molecule in organic synthesis, featuring a terminal alkene and a primary alkyl iodide. This unique combination of functional groups allows for orthogonal reactivity, making it a versatile building block in the construction of complex molecular architectures. The terminal alkene is amenable to a wide range of transformations, including metathesis, hydroboration-oxidation, and polymerization. Simultaneously, the primary iodide serves as an excellent electrophile for nucleophilic substitution and a key coupling partner in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This guide provides an in-depth exploration of the most reliable and efficient synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical strategies involve the late-stage introduction of the iodine atom onto an 8-carbon backbone already possessing the terminal double bond. This is typically achieved through the conversion of a precursor functional group, most commonly a primary alcohol or a bromide. This guide will detail three primary, field-proven synthetic pathways:

-

Route A: The Finkelstein Reaction - A classic and highly efficient halide exchange reaction, converting 8-bromooct-1-ene to the desired this compound.

-

Route B: The Appel Reaction - A direct and mild conversion of the readily accessible 1-octen-8-ol to this compound.

-

Route C: The Mitsunobu Reaction - An alternative method for the conversion of 1-octen-8-ol, proceeding with inversion of configuration, although this is not relevant for an achiral center.

The choice of route will often depend on the availability of starting materials, desired scale, and the need to avoid or employ specific reaction conditions.

Synthesis of Key Precursors

The successful synthesis of this compound relies on the efficient preparation of its key precursors, namely 1-octen-8-ol and 8-bromooct-1-ene. A common and cost-effective starting material for both is the commercially available 1,8-octanediol.

Synthesis of 1-Octen-8-ol from 1,8-Octanediol

A multi-step, yet reliable, sequence can be employed to convert 1,8-octanediol to 1-octen-8-ol. This involves the selective protection of one alcohol, oxidation of the other to an aldehyde, and a subsequent Wittig reaction to install the terminal alkene. A more direct approach involves selective monobromination followed by elimination; however, achieving high selectivity can be challenging. A robust laboratory-scale synthesis is outlined below:

Workflow for the Synthesis of 1-Octen-8-ol

Caption: Synthetic pathway from 1,8-octanediol to 1-octen-8-ol.

Detailed Protocol: Synthesis of 8-Bromo-1-octanol from 1,8-Octanediol

This protocol focuses on the selective monobromination of 1,8-octanediol.

| Reagent/Parameter | Quantity/Value |

| 1,8-Octanediol | 1.0 eq |

| 48% Hydrobromic Acid | 1.2-1.5 eq |

| Toluene | ~5 mL per g of diol |

| Reaction Temperature | Reflux (with Dean-Stark trap) |

| Reaction Time | 8-12 hours |

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,8-octanediol and toluene.

-

Add 48% aqueous hydrobromic acid to the stirred suspension.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-bromo-1-octanol, which can often be used in the next step without further purification.

Route A: Synthesis of this compound via the Finkelstein Reaction

The Finkelstein reaction is a classic SN2 reaction that involves the exchange of a halide.[1][2] In this case, 8-bromooct-1-ene is treated with an excess of sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone.

Reaction Scheme:

Br-(CH₂)₆-CH=CH₂ + NaI → I-(CH₂)₆-CH=CH₂ + NaBr(s)

Detailed Protocol: Finkelstein Reaction

| Reagent/Parameter | Quantity/Value |

| 8-Bromooct-1-ene | 1.0 eq |

| Sodium Iodide | 3.0-5.0 eq |

| Acetone (anhydrous) | ~10 mL per g of bromide |

| Reaction Temperature | Reflux |

| Reaction Time | 12-24 hours |

Step-by-Step Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 8-bromooct-1-ene in anhydrous acetone.

-

Add sodium iodide in one portion.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the formation of a white precipitate (sodium bromide) and the consumption of the starting material by TLC or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and a dilute solution of sodium thiosulfate to remove any residual iodine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford this compound. Purification can be achieved by vacuum distillation or column chromatography.

Route B: Synthesis of this compound via the Appel Reaction

The Appel reaction provides a direct route to convert a primary alcohol to an alkyl iodide using triphenylphosphine and iodine.[3][4] This reaction is known for its mild conditions and generally high yields.

Reaction Scheme:

HO-(CH₂)₆-CH=CH₂ + PPh₃ + I₂ + Imidazole → I-(CH₂)₆-CH=CH₂ + Ph₃PO + Imidazole·HI

Mechanism of the Appel Reaction

Caption: Simplified mechanism of the Appel reaction for iodination.

Detailed Protocol: Appel Reaction

| Reagent/Parameter | Quantity/Value |

| 1-Octen-8-ol | 1.0 eq |

| Triphenylphosphine | 1.2-1.5 eq |

| Iodine | 1.2-1.5 eq |

| Imidazole | 2.0-2.5 eq |

| Dichloromethane (anhydrous) | ~15 mL per g of alcohol |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

Step-by-Step Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 1-octen-8-ol, triphenylphosphine, and imidazole in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of iodine in dichloromethane to the reaction mixture. The color will change from dark brown to a persistent light yellow.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and other impurities, yielding pure this compound.

Route C: Synthesis of this compound via the Mitsunobu Reaction

The Mitsunobu reaction is another powerful tool for converting alcohols to a variety of functional groups, including iodides.[5][6] This reaction typically involves an alcohol, a phosphine (usually triphenylphosphine), an azodicarboxylate (such as DEAD or DIAD), and a nucleophile. For iodination, a source of iodide, such as zinc iodide or a combination of methyl iodide and sodium iodide, can be used.

Reaction Scheme:

HO-(CH₂)₆-CH=CH₂ + PPh₃ + DEAD + ZnI₂ → I-(CH₂)₆-CH=CH₂ + Ph₃PO + EtO₂C-NH-NH-CO₂Et

Detailed Protocol: Mitsunobu Reaction

| Reagent/Parameter | Quantity/Value |

| 1-Octen-8-ol | 1.0 eq |

| Triphenylphosphine | 1.5 eq |

| Diethyl azodicarboxylate (DEAD) | 1.5 eq |

| Zinc Iodide (anhydrous) | 1.5 eq |

| Toluene (anhydrous) | ~20 mL per g of alcohol |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 6-12 hours |

Step-by-Step Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-octen-8-ol, triphenylphosphine, and anhydrous zinc iodide in anhydrous toluene.

-

Cool the mixture to 0 °C in an ice bath.

-

Add diethyl azodicarboxylate (DEAD) dropwise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by column chromatography on silica gel to separate the desired this compound from the triphenylphosphine oxide and the hydrazine byproduct.

Conclusion

The synthesis of this compound can be accomplished through several reliable and high-yielding methods. The Finkelstein reaction offers a straightforward approach if the corresponding bromo-alkene is readily available. For a more direct conversion from the corresponding alcohol, both the Appel and Mitsunobu reactions are excellent choices, each with its own set of advantages regarding reaction conditions and purification strategies. The selection of the optimal synthetic route will be guided by factors such as the availability of starting materials, scale of the reaction, and the specific requirements of the subsequent synthetic steps. The detailed protocols provided in this guide offer a solid foundation for the successful synthesis of this versatile chemical building block.

References

- Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges.1910, 43, 1528–1532.

-

Wikipedia contributors. Finkelstein reaction. Wikipedia, The Free Encyclopedia. [Link]

- Appel, R. Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angew. Chem. Int. Ed. Engl.1975, 14, 801–811.

- Jacquier, R.; Lazaro, R.; Raniriseheno, H.; Viallefont, P. Synthese stereospecifique de l'ester methylique de l'acide amino-2 oxo-8 epoxy-9,10 decanoique (2s,9r) N - protege. Tetrahedron Letters1984, 25, 5525-5528.

-

Wikipedia contributors. Appel reaction. Wikipedia, The Free Encyclopedia. [Link]

- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981, 1–28.

-

Organic Chemistry Portal. Finkelstein Reaction. [Link]

-

Organic Chemistry Portal. Appel Reaction. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

- Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335-656.

Sources

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. Finkelstein Reaction [organic-chemistry.org]

- 3. Appel Reaction [organic-chemistry.org]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

8-Iodooct-1-ene CAS number and molecular weight

An In-depth Technical Guide to 8-Iodooct-1-ene: Synthesis, Properties, and Applications in Modern Organic Chemistry

Authored by: A Senior Application Scientist

Abstract

Molecular Identity and Physicochemical Properties

While a specific CAS Registry Number for this compound is not consistently listed in major chemical databases, it shares a common molecular formula and weight with its isomers, such as trans-1-Iodo-1-octene.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅I | [1] |

| Molecular Weight | 238.11 g/mol | [1][2][3] |

| CAS Number | Not assigned | [1] |

| Synonyms | 8-iodo-1-octene, 1-Iodo-7-octene |

Synthesis of this compound

The most direct and established method for the synthesis of this compound is via a Finkelstein reaction, which involves the halide exchange of a more readily available precursor, 8-Bromo-1-octene.

Proposed Synthetic Workflow

The conversion of 8-Bromo-1-octene to this compound is an equilibrium-driven process that can be pushed to completion by taking advantage of the differential solubility of the resulting sodium salts in acetone.

Caption: Synthetic workflow for this compound via the Finkelstein reaction.

Detailed Experimental Protocol

This protocol is based on the well-established Finkelstein reaction methodology.

Materials:

-

Sodium iodide (1.5 eq.)

-

Anhydrous acetone

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-Bromo-1-octene and anhydrous acetone.

-

Add sodium iodide to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS. A white precipitate of sodium bromide will form as the reaction proceeds.

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium bromide and wash the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Resuspend the residue in diethyl ether and wash with water, followed by a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Reactivity and Synthetic Utility

This compound is a bifunctional molecule, with the primary alkyl iodide and the terminal alkene representing two distinct sites for chemical modification.

Reactions at the Alkyl Iodide Terminus

The carbon-iodine bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups. Furthermore, the alkyl iodide can be converted into an organometallic reagent.

Caption: Key transformations of the alkyl iodide moiety in this compound.

Reactions at the Alkene Terminus

The terminal double bond can undergo a wide range of electrophilic addition reactions, allowing for functionalization of this end of the molecule.

Utility as a Bifunctional Linker

The presence of two distinct reactive handles makes this compound a valuable linker for tethering different molecular fragments. For instance, the alkyl iodide can participate in cross-coupling reactions, while the alkene remains available for subsequent transformations.

Applications in Research and Drug Development

While direct applications of this compound are not widely reported, the utility of terminal alkenyl iodides and alkyl iodides in general is well-established in the synthesis of complex organic molecules and active pharmaceutical ingredients.

-

Cross-Coupling Reactions: Alkyl iodides are competent coupling partners in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.[6]

-

Synthesis of Natural Products: The Grignard reagent derived from 8-bromo-1-octene has been utilized in the synthesis of natural products, highlighting the potential of the corresponding iodo-derivative in similar synthetic campaigns.

-

Late-Stage Functionalization: The reactivity of the alkyl iodide allows for its potential use in the late-stage modification of complex molecules, a key strategy in medicinal chemistry for generating analogues for structure-activity relationship studies.

Safety and Handling

Alkyl iodides should be handled with care in a well-ventilated fume hood. They are generally considered to be harmful if swallowed and can cause skin and eye irritation. It is recommended to consult the Safety Data Sheet (SDS) for similar compounds, such as trans-1-Iodo-1-octene, for detailed safety information.[7]

References

-

Cheméo. (2025). 8-iodo-1-octene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Iodo-1-octyne. PubChem Compound Database. Retrieved from [Link]

-

LookChem. (n.d.). Cas 42599-17-7,trans-1-Iodo-1-octene. Retrieved from [Link]

-

ResearchGate. (2024). Applications in the synthesis of drugs. Retrieved from [Link]

-

ACS Publications. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1E)-1-Iodo-1-octene. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 8-Bromo-1-octene (CAS 2695-48-9). Retrieved from [Link]

-

ResearchGate. (n.d.). Conditions for the derivatization of alkenyl iodide 3e. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 8-Bromo-1-octene. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium(II)-Catalyzed Stereospecific Alkenyl C-H Bond Alkylation of Allylamines with Alkyl Iodides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (1E)-1-Iodo-1-octene | C8H15I | CID 11118103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Bromo-1-octene [webbook.nist.gov]

- 5. 8-溴-1-辛烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1(E)-Iodo-oct-1-ene - CAS-Number 42599-17-7 - Order from Chemodex [chemodex.com]

8-Iodooct-1-ene: A Comprehensive Technical Guide for Synthetic Chemists

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 8-Iodooct-1-ene. As a bifunctional molecule featuring a terminal alkene and a primary alkyl iodide, this compound is a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This document details its structural characteristics, proposed synthetic routes, expected spectroscopic signatures, and key applications in modern synthetic methodologies. All protocols described herein are designed as self-validating systems, emphasizing the causal relationships behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Value of a Bifunctional Synthon

In the landscape of drug discovery and development, the ability to strategically and efficiently construct complex molecules is paramount. Bifunctional synthons, molecules bearing two distinct reactive functional groups, are invaluable tools in this endeavor. This compound (C₈H₁₅I) emerges as a molecule of significant interest, incorporating a terminal double bond and a primary iodoalkane. This unique combination allows for orthogonal chemical transformations, where each functional group can be addressed selectively. The terminal alkene is amenable to a wide range of transformations, including but not limited to, hydroboration-oxidation, epoxidation, and polymerization. Concurrently, the primary iodide is an excellent substrate for nucleophilic substitution and a superior coupling partner in a variety of palladium- and copper-catalyzed cross-coupling reactions. This guide aims to serve as a deep-dive resource for researchers, providing both foundational knowledge and practical, field-proven insights into the effective utilization of this potent synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound possesses a simple yet functionally rich acyclic eight-carbon backbone. The terminal vinyl group provides a site for olefin-specific reactions, while the iodine atom at the C8 position offers a reactive handle for carbon-carbon and carbon-heteroatom bond formation.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 8-Bromo-1-octene (for comparison) | 1-Iodooctane (for comparison) |

| Molecular Formula | C₈H₁₅I | C₈H₁₅Br | C₈H₁₅I |

| Molecular Weight | 238.11 g/mol [1] | 191.11 g/mol | 240.12 g/mol |

| Boiling Point | Not available (estimated ~220-230 °C at atm. pressure) | 199-200 °C | 225-226 °C |

| Density | Not available (estimated ~1.2-1.3 g/mL at 25 °C) | 1.139 g/mL at 25 °C | 1.331 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | Not available (estimated ~1.49-1.50) | 1.467 | 1.492 |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ether, THF, chloroform, hexanes). | Insoluble in water; soluble in organic solvents. | Insoluble in water; soluble in organic solvents. |

Synthesis of this compound: A Practical Approach

While a specific, optimized synthesis for this compound is sparsely documented, a highly effective and logical approach is the Finkelstein reaction, a classic Sₙ2 halogen exchange.[2][3] This method leverages the differential solubility of sodium halides in acetone to drive the reaction to completion. The readily available 8-Bromo-1-octene serves as an ideal precursor.

Diagram 1: Proposed Synthesis of this compound via Finkelstein Reaction

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol is a representative procedure adapted from established methods for similar transformations.[4]

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-Bromo-1-octene (1.0 eq.). To this, add sodium iodide (1.5 - 2.0 eq.) and anhydrous acetone. The use of anhydrous acetone is critical as the presence of water would lead to the precipitation of NaI and hinder the reaction.

-

Reaction Execution: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by TLC or GC-MS. The formation of a white precipitate (NaBr) is a visual indicator of reaction progression. The reaction is typically driven to completion within 12-24 hours.

-

Workup: After cooling to room temperature, the precipitated sodium bromide is removed by vacuum filtration, and the solid is washed with a small amount of acetone. The filtrate is then concentrated under reduced pressure to remove the bulk of the acetone.

-

Purification: The residue is taken up in diethyl ether and washed sequentially with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The NMR spectra are expected to show characteristic signals for the terminal alkene and the methylene group attached to the iodine atom.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | H-2 | |

| ~5.0 | m | 2H | H-1 | |

| ~3.2 | t | 2H | H-8 | |

| ~2.1 | q | 2H | H-3 | |

| ~1.8 | p | 2H | H-7 | |

| ~1.3-1.4 | m | 6H | H-4, H-5, H-6 |

| ¹³C NMR | δ (ppm) | Assignment |

| ~139 | C-2 | |

| ~114 | C-1 | |

| ~34 | C-7 | |

| ~33 | C-3 | |

| ~30 | C-6 | |

| ~28 | C-4 | |

| ~28 | C-5 | |

| ~7 | C-8 |

Rationale: The vinyl protons (H-1 and H-2) will appear in the characteristic downfield region for alkenes. The protons on the carbon bearing the iodine (H-8) will be deshielded and appear as a triplet around 3.2 ppm. The carbon attached to the iodine (C-8) is expected to be significantly shielded due to the "heavy atom effect" and will appear far upfield.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features of the alkene and the long alkyl chain.

Table 3: Predicted IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch[5][6] |

| ~2925, 2855 | Strong | C-H (sp³) stretch[5][6] |

| ~1640 | Medium | C=C stretch[5][6] |

| ~990, 910 | Strong | =C-H out-of-plane bend (monosubstituted alkene)[6] |

| ~560 | Medium | C-I stretch |

Rationale: The key diagnostic peaks will be those associated with the terminal alkene functionality. The C=C stretch and the out-of-plane bending vibrations are particularly informative.[7]

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Comments |

| 238 | [C₈H₁₅I]⁺ | Molecular ion (M⁺) |

| 127 | [I]⁺ | Iodine cation, often a prominent peak in iodoalkanes.[8] |

| 111 | [C₈H₁₅]⁺ | Loss of iodine radical ([M-I]⁺). This is expected to be a major fragmentation pathway due to the relative weakness of the C-I bond.[1] |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment from the cleavage of the alkyl chain. |

Rationale: The most significant fragmentation is the loss of the iodine atom, leading to a carbocation at m/z 111.[1] The presence of a peak at m/z 127 is also a strong indicator of an iodine-containing compound.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile substrate for a multitude of synthetic transformations. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds makes it an excellent electrophile in cross-coupling reactions.

Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki reactions.

Diagram 2: Application of this compound in Sonogashira Coupling

Caption: General workflow for Sonogashira coupling.

Representative Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of alkyl iodides.[9][10][11]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), copper(I) iodide (0.5-2 mol%), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.) in an anhydrous solvent (e.g., THF or DMF).

-

Addition of Reactants: To the stirred catalytic mixture, add this compound (1.0 eq.) followed by the dropwise addition of the terminal alkyne (1.1-1.2 eq.).

-

Reaction and Monitoring: The reaction is stirred at room temperature or gently heated (40-60 °C) until completion, as monitored by TLC or GC-MS.

-

Workup and Purification: The reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the coupled product.

Grignard Reagent Formation and Subsequent Reactions

The primary iodide of this compound can be converted into a Grignard reagent, which can then be used in a variety of nucleophilic addition reactions.[12][13][14][15]

Representative Protocol: Grignard Reagent Formation and Reaction with an Aldehyde

-

Grignard Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. A solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise at a rate that maintains a gentle reflux.

-

Reaction with Electrophile: After the magnesium has been consumed, the resulting Grignard reagent is cooled to 0 °C. A solution of an aldehyde (1.0 eq.) in the same anhydrous solvent is added dropwise.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude alcohol, which can be purified by column chromatography.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, its handling should be guided by the known hazards of similar iodo-organic compounds and flammable liquids.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[16]

-

Fire Hazards: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames. Use non-sparking tools.[5][6]

-

Health Hazards: Iodo-organic compounds can be irritants to the skin, eyes, and respiratory system.[5][17][18][19][20] Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, well-ventilated area away from light and incompatible materials such as strong oxidizing agents.[5][6] Keep the container tightly sealed.

Conclusion

This compound stands as a highly valuable, albeit under-documented, bifunctional building block in the synthetic chemist's toolkit. Its orthogonal reactivity, with a terminal alkene and a primary iodide, allows for a diverse array of synthetic manipulations. While a lack of extensive published data necessitates careful consideration and analogy to related compounds, the predictable reactivity of its functional groups provides a solid foundation for its application in the synthesis of complex target molecules. This guide has provided a framework for its synthesis, characterization, and application, with the aim of empowering researchers to confidently incorporate this versatile synthon into their research and development programs.

References

-

ChemSynthesis. (2025). 8-iodo-1-octene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

Wikipedia. (2024). Finkelstein reaction. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Wikipedia. (2024). Grignard reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Durham Tech. (n.d.). Iodine. Retrieved from [Link]

-

Innovating Science. (n.d.). SAFETY DATA SHEET “cutting edge science for the classroom”. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). SDS- Iodine Solution. Retrieved from [Link]

Sources

- 1. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Grignard Reaction [organic-chemistry.org]

- 13. Grignard reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. calibrechem.com [calibrechem.com]

- 17. durhamtech.edu [durhamtech.edu]

- 18. fishersci.com [fishersci.com]

- 19. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 20. edvotek.com [edvotek.com]

Unlocking Synthetic Potential: A Guide to the Reactivity of the Carbon-Iodine Bond in Vinyl Iodides

An In-depth Technical Guide for Researchers

Abstract: Vinyl iodides are indispensable building blocks in modern organic synthesis, prized for their unique reactivity that enables the construction of complex molecular architectures.[1][2] This technical guide provides an in-depth analysis of the carbon-iodine (C-I) bond in vinyl iodides, exploring its fundamental properties and the mechanistic underpinnings of its reactivity. We delve into the principal transition-metal catalyzed cross-coupling reactions, offering field-proven insights into experimental design, causality behind protocol choices, and the factors that govern reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of vinyl iodides in their synthetic endeavors.

Introduction: The Strategic Advantage of the Vinyl Iodide Moiety

In the landscape of synthetic chemistry, the choice of functional group is a strategic decision that dictates the feasibility and efficiency of a synthetic route. Vinyl iodides, alkenes bearing one or more iodine substituents, have emerged as exceptionally versatile intermediates.[1][3] Their prominence is particularly notable in the synthesis of natural products and pharmaceuticals, where precise control over stereochemistry and the formation of carbon-carbon bonds are paramount.[1][3]

The utility of vinyl iodides is intrinsically linked to the nature of their carbon-iodine (C-I) bond. Compared to other vinyl halides, the C-I bond is the longest and weakest, a property that facilitates its cleavage under relatively mild conditions.[1][2] This inherent reactivity makes vinyl iodides superior substrates for a host of powerful transformations, most notably palladium-catalyzed cross-coupling reactions, where the initial oxidative addition step is often rate-limiting.[3] Understanding the nuances of this bond is key to exploiting its full synthetic potential.

Fundamental Properties of the Vinyl C-I Bond

The reactivity of a vinyl iodide is not merely a function of its bond strength but is also governed by a combination of electronic, thermodynamic, and stereochemical factors.

Electronic and Stereoelectronic Effects

The carbon atom of the C-I bond is sp²-hybridized, which imparts distinct electronic properties compared to its sp³ counterpart in alkyl iodides. Furthermore, the iodine atom possesses lone pairs that can engage in a stereoelectronic interaction, donating electron density into the π* antibonding orbital of the alkene.[1][3] This donation slightly strengthens the C-I bond and reduces the electrophilicity of the carbon center, rendering vinyl iodides generally stable under nucleophilic conditions and resistant to SN1 or SN2 displacement reactions.[1][3] However, this stability is readily overcome in the context of transition-metal catalysis.

Thermodynamic Profile: Bond Dissociation Energy

The most telling quantitative measure of the C-I bond's reactivity is its bond dissociation energy (BDE). A lower BDE corresponds to a weaker bond that requires less energy to cleave, facilitating faster reaction rates in processes like oxidative addition.

| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Cross-Coupling |

| C-F (Vinyl) | ~115 | Very Low / Inert |

| C-Cl (Vinyl) | ~83.7 | Low |

| C-Br (Vinyl) | ~72.1 | Moderate |

| C-I (Vinyl) | ~57.6 | High |

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies in Vinyl Halides. The data clearly illustrates the weakness of the C-I bond, explaining the high reactivity of vinyl iodides in cross-coupling reactions.[1][3]

The Critical Role of Stereochemistry

A significant advantage of using vinyl iodides is that their alkene geometry, whether E or Z, is often preserved throughout a reaction sequence.[1] Many transition-metal catalyzed reactions, including the Suzuki, Stille, and Sonogashira couplings, proceed with retention of stereochemistry.[1][4] This property is crucial in total synthesis, where the three-dimensional arrangement of atoms is critical to the biological activity of the target molecule. Therefore, the stereocontrolled synthesis of the vinyl iodide precursor is a vital first step.[1][3]

Synthesis of Vinyl Iodides: Setting the Stage for Reactivity

The successful application of vinyl iodides hinges on their efficient and stereoselective synthesis. The choice of method depends on the desired stereochemistry and the steric and electronic nature of the substrate.

Caption: Key synthetic pathways to stereodefined vinyl iodides.

Popular methods include the hydroiodination of alkynes, often involving a hydrometalation step (e.g., hydrozirconation or hydroalumination) followed by trapping with an iodine source like N-iodosuccinimide (NIS) or I₂ to control regioselectivity.[1][5] For converting carbonyls, named reactions such as the Barton vinyl iodide synthesis (from hydrazones), the Takai olefination (favoring E-isomers), and the Stork-Zhao olefination (favoring Z-isomers) are powerful tools.[1][6][7] Additionally, copper-catalyzed halogen-exchange reactions provide a mild and stereospecific route to convert more accessible vinyl bromides into the more reactive vinyl iodides.[5]

The Workhorse Reactions: Palladium-Catalyzed Cross-Coupling

The enhanced reactivity of the C-I bond makes vinyl iodides premier substrates for palladium-catalyzed cross-coupling reactions. These reactions universally proceed via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The low BDE of the C-I bond is most critical in the initial oxidative addition step, where the Pd(0) catalyst inserts into the C-I bond, a process that is significantly faster for iodides than for bromides or chlorides.[8][9]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples a vinyl halide with an organoboron species (e.g., a boronic acid or ester) in the presence of a base.[10] It is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents and the excellent functional group tolerance. The retention of alkene geometry is a hallmark of this reaction.[1][4]

Expert Insight: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical. It not only facilitates the catalytic cycle but must be chosen to avoid degradation of sensitive functional groups on the substrates.[11] The base activates the organoboron reagent, forming a borate complex that is more competent for transmetalation.[11]

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the vinyl iodide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%).

-

Solvent and Base: Add a degassed solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O) followed by an aqueous solution of a base (e.g., 2M K₂CO₃, 2.0-3.0 equiv).

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the vinyl iodide is consumed.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the coupled product.

Sonogashira Coupling

The Sonogashira coupling forges a bond between a vinyl iodide and a terminal alkyne, catalyzed by both palladium and a copper(I) salt (typically CuI).[8][12] This reaction is exceptionally efficient for creating conjugated enynes, a common motif in natural products and functional materials. Vinyl iodides are the most reactive vinyl halides for this transformation, often allowing the reaction to proceed at room temperature.[8][9]

Expert Insight: The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[9] While highly effective, the copper can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling). "Copper-free" Sonogashira protocols have been developed to mitigate this, though they may require higher temperatures or different ligand systems.[8][13]

Exemplary Protocol: Sonogashira Coupling

-

Setup: In an inert atmosphere glovebox or Schlenk line, add the vinyl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (1-5 mol%) to a dry flask.

-

Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Triethylamine or Diisopropylamine, >2.0 equiv), which acts as both the base and a solvent.

-

Addition of Alkyne: Add the terminal alkyne (1.1-1.3 equiv) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor for completion.

-

Workup: Dilute the reaction mixture with Et₂O or Ethyl Acetate and filter through a pad of Celite® to remove precipitated salts.[9] Wash the filtrate with saturated aq. NH₄Cl to remove copper salts, followed by water and brine.

-

Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Other Key Couplings

-

Heck Reaction: Couples vinyl iodides with alkenes, typically those bearing an electron-withdrawing group, to form substituted alkenes.[1][14] The reaction proceeds with excellent stereoselectivity.[14]

-

Stille Coupling: Utilizes organostannane (tin) reagents.[1] A key advantage is its exceptional tolerance for a wide array of functional groups, although the toxicity of tin byproducts is a significant drawback.[15]

-

Negishi Coupling: Employs organozinc reagents, which are more reactive than their boron or tin counterparts.[16][17] This heightened reactivity allows for the coupling of less reactive partners but requires stricter exclusion of air and moisture.[18]

Advanced and Emerging Transformations

The reactivity of the C-I bond extends beyond standard cross-coupling reactions.

-

Carbonylative Couplings: By introducing carbon monoxide (CO) gas into the reaction atmosphere, a carbonyl group can be inserted between the vinyl and partner fragments. Carbonylative Suzuki and Stille couplings of vinyl iodides are powerful methods for synthesizing α,β-unsaturated ketones.[19][20][21]

-

Gold-Catalyzed Reactions: While palladium is dominant, recent research has shown that gold(I) complexes can undergo oxidative addition with vinyl iodides, opening new avenues for catalysis.[22][23] These reactions often exhibit unique reactivity and selectivity profiles compared to palladium.

-

Reductive Couplings: Formate-mediated reductive cross-couplings represent a newer class of reaction where a formal Heck-type pathway can occur under reducing conditions, sometimes leading to unusual cine-substitution products.[24][25][26]

Conclusion

The carbon-iodine bond in vinyl iodides represents a nexus of stability and tunable reactivity. Its relatively low bond dissociation energy makes it the premier leaving group for transition-metal-catalyzed reactions, enabling bond formation under mild conditions with high functional group tolerance and stereochemical fidelity. From the foundational Suzuki and Sonogashira couplings to emerging gold-catalyzed transformations, the vinyl iodide motif provides chemists with a reliable and powerful tool for the assembly of complex molecules. A thorough understanding of the principles governing the C-I bond's reactivity is essential for any scientist engaged in the art and science of modern organic synthesis.

References

-

Wikipedia. Vinyl iodide functional group. [Link]

-

Grokipedia. Vinyl iodide functional group. [Link]

-

Chem-Station Int. Ed. vinyl iodide synthesis. [Link]

-

SynArchive. Barton Vinyl Iodide Synthesis. [Link]

-

Organic Chemistry Portal. Vinyl iodide synthesis by iodination or substitution. [Link]

-

National Institutes of Health. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

NROChemistry. Sonogashira Coupling. [Link]

-

Wikipedia. Negishi coupling. [Link]

-

Encyclopedia. Vinyl iodide functional group - Wikipedia. [Link]

-

National Institutes of Health. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Thieme. Ligand-Free Palladium-Catalyzed Carbonylative Suzuki Couplings of Vinyl Iodides with Arylboronic Acids under Substoichiometric B. [Link]

-

Chemistry LibreTexts. 21.01.3.3: Negishi Coupling. [Link]

-

ACS Publications. Pd(0)-Catalyzed Intramolecular Reductive Heck Reaction of Vinyl Iodide and Oxime Ether: Enantioselective Synthesis of Cyclic Allylic N-Alkoxy Amine. [Link]

-

OpenOChem Learn. Stille Coupling. [Link]

-

PubMed Central. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

RSC Publishing. Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand. [Link]

-

National Institutes of Health. Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand. [Link]

-

ACS Publications. Palladium(I)-Iodide-Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. [Link]

-

ResearchGate. Stille coupling of vinyl iodide 163 and stannane 164 serves as a.... [Link]

-

ResearchGate. Carbonylative Stille coupling of vinyl iodide 149 furnished.... [Link]

-

Semantic Scholar. Pd-catalyzed coupling of vinyl iodides with alkynes in water. [Link]

-

National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]

-

YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

-

MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

-

The Royal Society of Chemistry. Borylative Transition Metal-Free Couplings of Vinyl Iodides with Various Nucleophiles, Alkenes or Alkynes Table of Contents. [Link]

-

ACS Publications. Stereospecific palladium-catalyzed coupling reactions of vinyl iodides with acetylenic tin reagents. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Organic Chemistry Portal. Negishi Coupling. [Link]

-

ResearchGate. Palladium-catalyzed cross-coupling of vinyl or aryl iodides/.... [Link]

-

National Institutes of Health. Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. [Link]

-

ACS Publications. Palladium-catalyzed cross-coupling of vinyl iodides with organostannanes: synthesis of unsymmetrical divinyl ketones. [Link]

-

RSC Publishing. Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. [Link]

-

University of Illinois. Hypervalent Iodine in Carbon-Carbon Bond-Forming Reactions. [Link]

Sources

- 1. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Vinyl iodide functional group [dl1.en-us.nina.az]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vinyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 6. vinyl iodide synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. synarchive.com [synarchive.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Negishi coupling - Wikipedia [en.wikipedia.org]

- 17. Negishi Coupling [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01483H [pubs.rsc.org]

- 23. Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

Introduction to Cross-Coupling Reactions with Iodo-Compounds: A High-Reactivity Platform for C-C and C-X Bond Formation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with unparalleled efficiency and precision. The discovery and development of these transformations, recognized with the 2010 Nobel Prize in Chemistry, have fundamentally reshaped the landscape of pharmaceuticals, materials science, and agrochemicals.[1] Within the diverse toolkit of cross-coupling, organic iodides (R-I) occupy a privileged position. This guide provides an in-depth exploration of cross-coupling reactions utilizing iodo-compounds, elucidating the fundamental principles that govern their reactivity and offering practical insights for their application in a research and development setting. We will dissect the core catalytic cycles, survey the most prominent named reactions, and provide detailed experimental protocols and troubleshooting advice tailored for professionals in the field.

The Unique Role of Iodo-Compounds in Cross-Coupling Chemistry

The efficacy of an organic halide in a cross-coupling reaction is intrinsically linked to the strength of its carbon-halogen (C-X) bond. The rate-determining step in many palladium-catalyzed cycles is the initial oxidative addition, where the palladium catalyst inserts itself into the C-X bond. The bond dissociation energies follow a clear trend: C-F > C-Cl > C-Br > C-I.

This hierarchy places the carbon-iodine bond as the weakest among the halogens, making iodo-compounds the most reactive electrophilic partners. This enhanced reactivity translates into significant practical advantages:

-

Milder Reaction Conditions: Couplings with aryl and vinyl iodides often proceed at lower temperatures, sometimes even at room temperature, which enhances functional group tolerance and reduces energy consumption.[2]

-

Faster Reaction Rates: The facile cleavage of the C-I bond accelerates the entire catalytic cycle, leading to shorter reaction times and higher catalyst turnover numbers.

-

High Selectivity: In molecules containing multiple different halogen atoms (e.g., an iodo-bromo-aryl compound), the palladium catalyst can selectively react at the iodine center by tuning the reaction conditions, a powerful strategy in multi-step synthesis.[2]

While aryl chlorides and bromides are often more commercially attractive due to lower cost, the superior reactivity of iodides makes them indispensable for challenging transformations, late-stage functionalization of complex molecules, and rapid library synthesis in drug discovery.

The Universal Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, elegant mechanistic pathway. Understanding this cycle is paramount for rational reaction design and troubleshooting. The process involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.

Caption: The general catalytic cycle for Pd-catalyzed cross-coupling.

The Three Key Steps:

-

Oxidative Addition: An active, low-ligated Pd(0) species inserts into the carbon-iodine bond of the electrophile (R¹-I). This forms a square-planar Pd(II) intermediate. This is an oxidative process as the palladium center's oxidation state increases from 0 to +2. For iodo-compounds, the energy barrier for this step is significantly lower than for other halides.[3]

-

Transmetalation: The organic group (R²) from a second reagent, the organometallic nucleophile (R²-M), is transferred to the palladium(II) center, displacing the iodide.[1] This step often requires activation by a base, particularly in Suzuki couplings where the base facilitates the formation of a more reactive boronate species.[4]

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple to form the desired product (R¹-R²). This step is reductive, as the palladium center's oxidation state returns from +2 to 0, regenerating the active Pd(0) catalyst which can then re-enter the cycle.[5]

Pillar Reactions: The Suzuki, Heck, Sonogashira, and Buchwald-Hartwig Couplings

Iodo-compounds serve as premier substrates in a variety of named cross-coupling reactions, each designed to form a specific type of chemical bond.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating carbon-carbon bonds, particularly for synthesizing biaryl compounds. It couples an organic halide with an organoboron species, typically a boronic acid or ester.[1] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity and high stability of the boron reagents.[6]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of an Aryl Iodide

| Component | Example | Typical Loading/Conc. | Purpose |

| Aryl Iodide | 4-Iodoanisole | 1.0 equiv | Electrophilic partner |

| Boronic Acid | Phenylboronic acid | 1.1 - 1.5 equiv | Nucleophilic partner |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 5 mol% | Catalyst precursor |

| Ligand | PPh₃, SPhos, XPhos (if Pd source is ligandless) | 1 - 2 equiv to Pd | Stabilizes Pd(0), facilitates oxidative addition/reductive elimination |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equiv | Activates the boronic acid to form a reactive boronate complex |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | 0.1 - 0.5 M | Solubilizes reagents and catalyst |

| Temperature | 60 - 110 °C | - | Provides activation energy |

Experimental Protocol: Synthesis of 4-Methoxybiphenyl [7]

-

Reagent Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole (1.0 mmol, 234 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23 mg).

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Solvent Addition: Add degassed solvents, such as a mixture of Toluene (8 mL) and Water (2 mL), via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-methoxybiphenyl.

Heck-Mizoroki Reaction: C-C Bonds via Olefin Arylation

The Heck reaction forms a C-C bond by coupling an organic halide with an alkene, producing a substituted alkene.[8][9] It is a powerful tool for synthesizing complex olefinic structures. Aryl iodides are highly effective substrates, often reacting under ligand-free conditions or with simple phosphine ligands.[6]